molecular formula C7H8O2 B13613924 (2-Methyl-3-furyl)acetaldehyde

(2-Methyl-3-furyl)acetaldehyde

Cat. No.: B13613924
M. Wt: 124.14 g/mol
InChI Key: RZDHAZFUANWHFP-UHFFFAOYSA-N
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Description

2-(2-methylfuran-3-yl)acetaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-methylfuran-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the selective hydrogenation of furfural, a derivative of furan, using catalysts such as ReOx and WOx modified Cu/Al2O3 . Another method includes the hydroxyalkylation/alkylation reactions of 2-methylfuran with biomass-derived carbonyl compounds .

Industrial Production Methods

Industrial production of 2-(2-methylfuran-3-yl)acetaldehyde often involves the use of fluidized bed reactors for the selective hydrogenation of furfural. This process ensures high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylfuran-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

    Oxidation: 2-(2-methylfuran-3-yl)acetic acid.

    Reduction: 2-(2-methylfuran-3-yl)ethanol.

    Substitution: Various substituted furans depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylfuran-3-yl)acetaldehyde stands out due to its unique combination of an aldehyde group and a furan ring, which allows it to participate in a wide range of chemical reactions and applications. Its potential in medicinal chemistry and industrial processes further highlights its significance .

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-(2-methylfuran-3-yl)acetaldehyde

InChI

InChI=1S/C7H8O2/c1-6-7(2-4-8)3-5-9-6/h3-5H,2H2,1H3

InChI Key

RZDHAZFUANWHFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CC=O

Origin of Product

United States

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